REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([Cl:9])[CH:3]=1.C(O[C:13]1(O[Si](C)(C)C)[CH2:15][CH2:14]1)C.[BH4-].[Na+]>CC(O)=O.CO.C1COCC1>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][CH:13]2[CH2:15][CH2:14]2)=[C:4]([Cl:9])[CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C=C1)Cl
|
Name
|
|
Quantity
|
1.199 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC1(CC1)O[Si](C)(C)C
|
Name
|
|
Quantity
|
19 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
68 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred under a N2 atmosphere at 5° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain a crude oil
|
Type
|
CUSTOM
|
Details
|
Into a 200 mL four-necked flask fitted with a reflux condenser, a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 5° C.
|
Type
|
ADDITION
|
Details
|
BF3.Et2O complex (1.228 ml, 9.687 mmol) was added dropwise
|
Type
|
ADDITION
|
Details
|
was added dropwise at 5-10° C. over 20 min
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
After stirring at r.t. for 5 h
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h.
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
removing THF by distillation
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to r.t.
|
Type
|
ADDITION
|
Details
|
poured into water
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with Et2O
|
Type
|
WASH
|
Details
|
The Et2O layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
followed by the removal of Et2O in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |